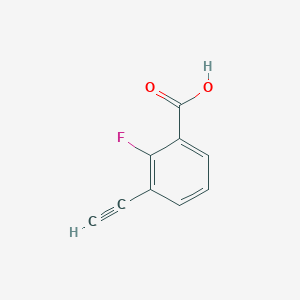

3-Ethynyl-2-fluorobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c1-2-6-4-3-5-7(8(6)10)9(11)12/h1,3-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRBGAUQTOSMGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethynyl 2 Fluorobenzoic Acid and Its Analogues

Strategies for Introducing the Ethynyl (B1212043) Moiety into Fluorinated Benzoic Acid Scaffolds

The incorporation of an ethynyl group onto an aromatic ring is a fundamental transformation in organic synthesis. For fluorinated benzoic acid scaffolds, several methods have been developed, each with its own set of advantages and limitations.

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org The general mechanism involves two interconnected catalytic cycles: one for palladium and one for copper. libretexts.org The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

The Sonogashira coupling has been successfully applied to the synthesis of various ethynylated aromatic compounds, including benzoic acid derivatives. acs.orgresearchgate.net For the synthesis of 3-ethynyl-2-fluorobenzoic acid, a plausible starting material would be a 3-halo-2-fluorobenzoic acid derivative. The reactivity of the halide in the Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temperature |

| PdCl2(PPh3)2 | Triphenylphosphine | CuI | Triethylamine | THF | Room Temp. to Reflux |

| Pd(OAc)2 | Various phosphines | CuI | Diisopropylamine | DMF | 50-100 °C |

| Pd2(dba)3 | XPhos | None (copper-free) | Cs2CO3 | Toluene | 80-120 °C |

This table presents a summary of typical conditions for Sonogashira coupling reactions.

Research has also focused on the development of copper-free Sonogashira reactions to avoid issues associated with the copper co-catalyst, such as the formation of diynes and difficulties in purification. organic-chemistry.org

Dehydrohalogenation is a classic method for the synthesis of alkynes. This approach involves the elimination of two molecules of hydrogen halide from a vicinal or geminal dihalide using a strong base. saskoer.calibretexts.org To synthesize an ethynyl benzoic acid via this route, a precursor such as a 3-(1,2-dihaloethyl)-2-fluorobenzoic acid could be treated with a strong base like sodium amide (NaNH2) or potassium tert-butoxide. youtube.comyoutube.com The reaction typically requires harsh conditions, including high temperatures. libretexts.org

The Wittig reaction, which converts aldehydes and ketones into alkenes, is not a direct method for alkyne synthesis. organic-chemistry.orgumass.eduwikipedia.org However, it can be a crucial step in a multi-step sequence. For instance, a 2-fluoro-3-formylbenzoic acid could undergo a Wittig reaction with a suitable phosphonium ylide to generate a vinyl halide. This vinyl halide could then be subjected to dehydrohalogenation to yield the desired alkyne. The Wittig reaction is known for its reliability and the fixed location of the newly formed double bond. lumenlearning.com

Direct ethynylation through C-H bond activation is an increasingly important area of research as it offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium-catalyzed direct alkynylation of C-H bonds in aromatic carboxylic acid derivatives has been reported. semanticscholar.org These reactions often utilize a directing group to achieve regioselectivity. The carboxylic acid group itself can act as a directing group, facilitating functionalization at the ortho position. ecust.edu.cn

A facile synthesis of ethynylated benzoic acid derivatives has been demonstrated using ethynyltrimethylsilane as the alkyne source. acs.org This method also relies on a palladium-catalyzed cross-coupling reaction, but it highlights the use of a protected alkyne that can be deprotected in a subsequent step.

Fluorination Methodologies for Benzoic Acid Precursors

The introduction of a fluorine atom onto a benzoic acid scaffold can be achieved through several methods, which can be broadly categorized as nucleophilic and electrophilic fluorination.

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion. A common approach for the synthesis of 2-fluorobenzoic acids is the nucleophilic fluorination of 1-arylbenziodoxolones. umn.eduarkat-usa.orgresearchgate.net This method offers a transition metal-free pathway to fluorinated benzoic acids. umn.edu The reaction typically employs fluoride salts such as cesium fluoride (CsF) or potassium fluoride (KF) in polar aprotic solvents. arkat-usa.org

Another strategy is the palladium-catalyzed nucleophilic fluorination of aryl bromides. acs.org This method has a broad substrate scope and can be applied to various aromatic systems.

| Fluorinating Agent | Substrate Type | Typical Conditions |

| Cesium Fluoride (CsF) | 1-Arylbenziodoxolones | DMSO, elevated temperature |

| Potassium Fluoride (KF) | Aryl halides | Palladium catalyst, ligand, polar aprotic solvent |

| Tetrabutylammonium Fluoride (TBAF) | Aryl triflates | Palladium catalyst, ligand |

This table summarizes common nucleophilic fluorinating agents and their applications.

Electrophilic fluorination utilizes a reagent that delivers an electrophilic fluorine species ("F+") to a nucleophilic carbon center. wikipedia.org A variety of N-F reagents have been developed for this purpose, with Selectfluor (F-TEDA-BF4) being one of the most common. nih.gov These reagents are generally more stable and easier to handle than elemental fluorine. wikipedia.org

The electrophilic fluorination of benzoic acid derivatives can be achieved, although the electron-withdrawing nature of the carboxylic acid group can deactivate the aromatic ring towards electrophilic attack. nih.gov Palladium-catalyzed ortho-C(sp²)-H fluorination of benzoic acid has been reported, where the carboxylic acid group acts as a directing group. ecust.edu.cn This approach allows for the direct introduction of fluorine at the position adjacent to the carboxyl group.

In some cases, the fluorination is performed on a precursor molecule before the introduction or modification of the carboxylic acid functionality. acs.org For instance, a fluorinated toluene derivative can be oxidized to the corresponding benzoic acid. chemicalbook.com

Regioselective Fluorination in Aromatic Systems

The introduction of a fluorine atom at a specific position on an aromatic ring is a pivotal step in the synthesis of this compound. Regioselective fluorination of aromatic systems can be challenging due to the often-similar reactivity of multiple C-H bonds. Various methods have been developed to achieve such selectivity, including directed ortho-metalation and the use of specialized fluorinating reagents.

One common strategy involves the use of a directing group to guide the fluorinating agent to a specific position. For benzoic acid derivatives, the carboxylic acid group itself can act as a directing group, although its directing effect can be weak. nih.gov More effective approaches often involve the use of stronger directing groups or the synthesis of a pre-functionalized precursor where the fluorine atom is already in the desired position.

Recent advancements have explored palladium-catalyzed C-H fluorination, where a directing group guides a palladium catalyst to a specific C-H bond, which is then cleaved and replaced with a fluorine atom. nih.gov While this method offers high regioselectivity, the development of suitable ligands and reaction conditions remains an active area of research. nih.gov Another approach is nucleophilic fluorination of aryl halides or triflates, where a fluoride source displaces a leaving group on the aromatic ring. The success of this method depends on the reactivity of the aryl halide and the choice of fluoride source and reaction conditions. organic-chemistry.orgkaust.edu.sa

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies.

Convergent Synthesis: A convergent approach involves the synthesis of key fragments of the molecule separately, which are then combined in a later step. A highly plausible convergent synthesis of this compound involves the Sonogashira coupling of a pre-functionalized 2-fluoro-3-halobenzoic acid derivative with a suitable ethynylating agent. nih.govresearchgate.net A common and commercially available starting material for this route is 2-fluoro-3-iodobenzoic acid. chemspider.com

A typical convergent synthetic sequence is outlined below:

Sonogashira Coupling: 2-Fluoro-3-iodobenzoic acid is coupled with a protected alkyne, such as trimethylsilylacetylene. The use of a protected alkyne prevents side reactions and self-coupling of the terminal alkyne. ccspublishing.org.cnresearchgate.net

Deprotection: The silyl protecting group is then removed under mild basic conditions to yield the terminal alkyne, this compound. chemspider.comccspublishing.org.cn

Divergent Synthesis: In a divergent approach, a common intermediate is synthesized and then elaborated into a variety of different target molecules. While less direct for the specific synthesis of this compound, a divergent strategy could be employed to generate a library of related analogs. For instance, a di-halogenated benzoic acid derivative could serve as a common precursor. Through selective and sequential cross-coupling reactions, different functional groups, including the ethynyl group, could be introduced at various positions.

Optimization of Reaction Conditions and Isolation Procedures for Scalable Synthesis

The successful and efficient synthesis of this compound, particularly on a larger scale, necessitates careful optimization of reaction conditions and isolation procedures.

For the key Sonogashira coupling step, several parameters can be varied to maximize the yield and minimize reaction times. These include the choice of palladium catalyst and ligand, the copper(I) co-catalyst, the base, and the solvent. kaust.edu.saresearchgate.netresearchgate.netnih.gov

Table 1: Typical Reaction Conditions for Sonogashira Coupling of Aryl Iodides with Trimethylsilylacetylene

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₂Cl₂ (Palladium(II) bis(triphenylphosphine) dichloride) |

| Co-catalyst | CuI (Copper(I) iodide) |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |

| Temperature | Room temperature to 60 °C |

| Reaction Time | 2-24 hours |

Optimization studies often involve screening different combinations of these parameters to identify the most efficient system. For instance, the use of more electron-rich and bulky phosphine ligands on the palladium catalyst can sometimes lead to improved catalytic activity. mdpi.com Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts. researchgate.net

The subsequent deprotection of the trimethylsilyl group is typically a high-yielding reaction.

Table 2: Typical Conditions for the Deprotection of Trimethylsilylacetylenes

| Parameter | Condition |

| Reagent | Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF) |

| Solvent | Methanol (MeOH) or Tetrahydrofuran (THF) |

| Temperature | Room temperature |

| Reaction Time | 1-4 hours |

Chemical Reactivity and Transformation Chemistry of 3 Ethynyl 2 Fluorobenzoic Acid

Transformations Involving the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a hub of reactivity, susceptible to a variety of addition and coupling reactions.

The electron-withdrawing nature of the adjacent fluorinated benzoic acid moiety is expected to activate the alkyne of 3-Ethynyl-2-fluorobenzoic acid as a dienophile in Diels-Alder reactions. This [4+2] cycloaddition with a conjugated diene would lead to the formation of a substituted cyclohexadiene ring, a valuable scaffold in organic synthesis. The regioselectivity and stereoselectivity of such reactions would be influenced by the electronic and steric properties of the diene.

Similarly, the terminal alkyne is a prime candidate for 1,3-dipolar cycloadditions, most notably the Huisgen cycloaddition with azides. This reaction, often catalyzed by copper(I) (CuAAC) or ruthenium, provides a highly efficient and regioselective route to 1,2,3-triazoles. The resulting triazole ring is a stable and valuable pharmacophore in medicinal chemistry.

Table 1: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactant | Potential Product | Significance |

|---|---|---|---|

| Diels-Alder | Conjugated Diene | Substituted cyclohexadiene | Formation of six-membered rings |

Transition metal catalysis offers a powerful toolkit for the functionalization of terminal alkynes. Hydroarylation, the addition of an aryl group across the triple bond, can be catalyzed by various metals, including gold, platinum, and palladium. The reaction of this compound with an aryl partner under these conditions would yield a stilbene-like derivative, with the regioselectivity being a key aspect to control.

The addition of carbenes or carbenoids to the alkyne would result in the formation of a cyclopropene ring. These highly strained rings are versatile intermediates for further transformations. The choice of carbene precursor and catalyst would dictate the nature of the substituents on the cyclopropene ring.

The ethynyl group can undergo a range of oxidative and reductive transformations. Oxidation, for instance with reagents like potassium permanganate or ozone, could lead to cleavage of the triple bond to form a carboxylic acid or diketone, depending on the reaction conditions.

Conversely, reduction of the alkyne can be achieved with high selectivity. Catalytic hydrogenation using specific catalysts can yield either the corresponding alkene (cis or trans depending on the catalyst system, e.g., Lindlar's catalyst for the cis-alkene) or complete reduction to the alkane.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is another key functional handle, enabling the formation of a variety of derivatives through nucleophilic acyl substitution.

Standard esterification methods, such as Fischer esterification with an alcohol under acidic catalysis, would readily convert this compound into its corresponding ester. The formation of amides can be achieved by first activating the carboxylic acid, for example, with a coupling reagent like DCC or HATU, followed by the addition of a primary or secondary amine.

Conversion to the acid halide, typically the acid chloride, is a common transformation that activates the carboxylic acid for further reactions. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are effective for this purpose.

Table 2: Potential Derivatization of the Carboxylic Acid Moiety

| Derivative | Reagents | Potential Product |

|---|---|---|

| Ester | Alcohol, Acid Catalyst | 3-Ethynyl-2-fluorobenzoate ester |

| Amide | Amine, Coupling Agent | 3-Ethynyl-2-fluorobenzamide |

The formation of a symmetric anhydride could be achieved by treating the carboxylic acid with a dehydrating agent or by reacting the corresponding acid chloride with a carboxylate salt. Mixed anhydrides can also be prepared.

Activated esters, which are more reactive towards nucleophiles than simple alkyl esters, can be synthesized for applications in peptide synthesis and bioconjugation. Common activated esters include N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters, which can be prepared by reacting the carboxylic acid with the corresponding alcohol in the presence of a coupling agent.

Decarboxylation Pathways

The decarboxylation of this compound, the process of removing the carboxylic acid group, can be induced under thermal or catalytic conditions. The stability of the resulting aryl anion intermediate is a critical factor in determining the reaction's facility. The electron-withdrawing nature of both the fluorine atom and the ethynyl group at the ortho and meta positions, respectively, is expected to stabilize this intermediate, thereby facilitating decarboxylation compared to unsubstituted benzoic acid.

While specific experimental studies on the decarboxylation of this compound are not extensively documented in publicly available literature, analogous reactions with similar substituted benzoic acids provide insight into probable pathways. For instance, the decarboxylation of fluorinated benzoic acids can be achieved by heating in the presence of a copper catalyst or in a high-boiling point solvent. google.com The general mechanism likely involves the formation of an unstable aryl anion after the loss of carbon dioxide, which is then protonated by a proton source in the reaction medium to yield 1-ethynyl-2-fluorobenzene.

Table 1: Potential Conditions for Decarboxylation of this compound

| Condition | Catalyst/Solvent | Expected Product |

| Thermal | High-boiling point aprotic solvent (e.g., NMP, DMF) | 1-Ethynyl-2-fluorobenzene |

| Catalytic | Copper salts (e.g., Cu₂O, CuO) | 1-Ethynyl-2-fluorobenzene |

Reactivity of the Fluoroaromatic System

The fluoroaromatic system of this compound is characterized by the interplay of the electron-withdrawing fluorine atom and the π-system of the benzene (B151609) ring, which is further modulated by the ethynyl and carboxylic acid functionalities.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for fluoroaromatic compounds. This reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group, in this case, the fluoride ion. The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.orgbyjus.com

In this compound, the carboxylic acid group (a meta-director) and the ethynyl group (a weak deactivating group) are not in positions that would strongly activate the fluorine atom towards SNAr. However, under forcing conditions with strong nucleophiles, substitution may still occur. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, and the stability of this complex is crucial for the reaction to proceed. libretexts.orgyoutube.com

Table 2: Predicted Reactivity of this compound in SNAr Reactions

| Nucleophile | Reaction Conditions | Expected Product |

| Sodium methoxide | High temperature, polar aprotic solvent | 3-Ethynyl-2-methoxybenzoic acid |

| Ammonia | High pressure and temperature | 2-Amino-3-ethynylbenzoic acid |

| Sodium thiophenoxide | Moderate temperature, polar aprotic solvent | 3-Ethynyl-2-(phenylthio)benzoic acid |

Ortho-Directed Metallation and Functionalization Adjacent to Fluorine

Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This reaction utilizes a directing group to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. Both the carboxylic acid group (after in situ deprotonation) and the fluorine atom can act as directing groups. researchgate.netuwindsor.ca

In the case of this compound, the carboxylic acid is a stronger directing group than fluorine. harvard.edu Therefore, treatment with a strong base like n-butyllithium would be expected to result in deprotonation at the C6 position, ortho to the carboxylic acid group. Subsequent reaction with an electrophile would introduce a substituent at this position. However, the directing effect of the fluorine atom could lead to some degree of metallation at the C3 position, though this is likely to be a minor pathway.

C-F Bond Activation in Catalytic Cycles

The activation of carbon-fluorine (C-F) bonds, which are among the strongest single bonds in organic chemistry, is a significant challenge. However, transition metal catalysts have been developed to facilitate the cleavage of C-F bonds, enabling the functionalization of fluoroaromatic compounds. researchgate.netmdpi.com These reactions typically involve the oxidative addition of the C-F bond to a low-valent transition metal center. mdpi.com

Cascade Reactions and Multicomponent Transformations Utilizing Multiple Functional Groups

The unique arrangement of three distinct functional groups—a carboxylic acid, an ethynyl group, and a fluorine atom—on the aromatic ring of this compound makes it an ideal substrate for cascade and multicomponent reactions. These reactions, where multiple bond-forming events occur in a single operation, offer a highly efficient approach to building molecular complexity. researchgate.net

Hypothetically, a cascade reaction could be initiated by a Sonogashira coupling on the ethynyl group, followed by an intramolecular nucleophilic attack from a newly introduced substituent onto the carbon bearing the fluorine atom, leading to the formation of a heterocyclic system. Alternatively, a multicomponent reaction could involve the simultaneous reaction of the carboxylic acid, the ethynyl group, and an external reagent to construct a complex polycyclic structure. The development of such reactions would be a testament to the synthetic utility of this versatile building block.

Table 3: Hypothetical Cascade Reaction of this compound

| Reaction Sequence | Reagents | Intermediate/Product |

| 1. Sonogashira Coupling | Aryl halide, Pd catalyst, Cu catalyst, base | 3-(Arylethynyl)-2-fluorobenzoic acid |

| 2. Intramolecular Cyclization | Base | Fused heterocyclic system |

Spectroscopic and Crystallographic Characterization of 3 Ethynyl 2 Fluorobenzoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For 3-Ethynyl-2-fluorobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional experiments, offers unambiguous structural confirmation.

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic effects of its three distinct functional groups. The electron-withdrawing nature of the fluorine and carboxylic acid groups, combined with the anisotropic effects of the ethynyl (B1212043) group and the aromatic ring, results in a predictable dispersion of chemical shifts.

In the ¹H NMR spectrum, the aromatic region would display signals for the three protons on the benzene (B151609) ring. Their chemical shifts (δ) and coupling constants (J) would be influenced by their position relative to the substituents. The ethynyl proton (≡C-H) is expected to appear as a sharp singlet in a characteristic region of the spectrum. The acidic proton of the carboxyl group (-COOH) would typically appear as a broad singlet at a significantly downfield chemical shift, the position of which can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum would show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carboxyl carbon (C=O) is expected at the most downfield position (typically 165-185 ppm) nih.gov. The two sp-hybridized carbons of the ethynyl group would have characteristic shifts, while the six aromatic carbons would appear in the typical aromatic region (approx. 110-165 ppm). The carbon directly bonded to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF), a hallmark of fluorinated organic compounds rsc.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

|---|---|---|

| Aromatic CH | 7.0 - 8.2 | Multiplets |

| Ethynyl CH | ~3.5 | Singlet (s) |

| Carboxyl OH | >10 | Broad Singlet (br s) |

| Aromatic C-F | 158 - 165 | Doublet (d), Large ¹JCF |

| Aromatic C-COOH | 125 - 135 | Singlet/Doublet |

| Aromatic C-C≡CH | 115 - 125 | Singlet/Doublet |

| Aromatic CH | 115 - 140 | Doublet (d) |

| Ethynyl C≡CH | 80 - 90 | Singlet/Doublet |

| Ethynyl C≡CH | 75 - 85 | Doublet (d) |

Note: These are predicted values based on typical chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary.

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus rsc.orgrsc.org. The chemical shift of the fluorine atom in this compound is highly sensitive to its local electronic environment, which is influenced by the adjacent ethynyl and carboxyl groups ossila.com. The ¹⁹F NMR spectrum is expected to show a single resonance. The position of this resonance, typically reported relative to a standard like CFCl₃, provides a unique fingerprint for the molecule bldpharm.com. For fluorobenzoic acids, chemical shifts are often observed in the range of -100 to -120 ppm arkat-usa.orgossila.com. Furthermore, the fluorine signal would be coupled to the adjacent aromatic proton, resulting in a doublet in the proton-coupled ¹⁹F spectrum, providing valuable information on through-bond connectivity.

While 1D NMR provides information on individual nuclei, 2D NMR experiments establish correlations between them, confirming the molecular skeleton.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be used to establish the connectivity of the protons on the aromatic ring. Cross-peaks would appear between the signals of adjacent (vicinal) protons, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). It would definitively assign the protonated aromatic and ethynyl carbons by linking their respective ¹H and ¹³C signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprints

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" based on the functional groups present.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the terminal alkyne and carboxylic acid groups.

Ethynyl Group: The terminal alkyne gives rise to two highly characteristic absorptions. The ≡C-H stretching vibration appears as a sharp, strong band around 3300 cm⁻¹ in the IR spectrum researchgate.net. The C≡C triple bond stretch is observed in the 2100-2140 cm⁻¹ region; this peak is typically of medium intensity in the IR spectrum but can be strong in the Raman spectrum researchgate.net.

Carboxyl Group: The carboxylic acid functionality produces several distinct and intense bands. The O-H stretching vibration appears as a very broad absorption over a wide range from 3300 to 2500 cm⁻¹, often obscuring other signals in this region due to strong hydrogen bonding chemicalbook.comresearchgate.net. The C=O (carbonyl) stretching vibration gives rise to a very strong and sharp peak, typically found between 1700 and 1725 cm⁻¹ for aromatic carboxylic acids that form hydrogen-bonded dimers researchgate.net. The C-O stretching vibration is also observable, usually coupled with O-H bending, in the 1320-1210 cm⁻¹ region researchgate.net.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Ethynyl | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Ethynyl | C≡C Stretch | 2100 - 2140 | Medium to Weak |

| Carboxyl | O-H Stretch | 2500 - 3300 | Very Broad, Strong |

| Carboxyl | C=O Stretch | 1700 - 1725 | Very Strong, Sharp |

| Carboxyl | C-O Stretch | 1210 - 1320 | Strong |

| Aromatic | C-H Stretch | >3000 | Medium |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Weak |

Note: These are typical frequency ranges. The exact position of the peaks can be influenced by the electronic effects of adjacent substituents and the physical state of the sample.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). For this compound (molecular formula C₉H₅FO₂), HRMS can confirm the elemental composition and distinguish it from other isomers or compounds with the same nominal mass.

The calculated monoisotopic mass of the neutral molecule is 164.02736 Da uni.lu. In HRMS analysis, the compound is typically ionized to form charged species. The experimentally measured m/z values for these ions are then compared to the calculated values for the expected ions, such as the protonated molecule [M+H]⁺, the deprotonated molecule [M-H]⁻, or adducts with sodium [M+Na]⁺. Agreement between the measured and calculated mass to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

**Table 3: Predicted HRMS Data for this compound (C₉H₅FO₂) **

| Ion Species | Calculated Mass-to-Charge Ratio (m/z) uni.lu |

|---|---|

| [M]⁺ | 164.02681 |

| [M+H]⁺ | 165.03464 |

| [M+Na]⁺ | 187.01658 |

Note: Data is based on predicted values from PubChem CID 130534863.

X-ray Crystallography for Solid-State Structure and Supramolecular Assembly

The initial step in the X-ray crystallographic analysis of this compound would involve growing a high-quality single crystal of the compound. This can be a challenging process, often requiring the screening of various solvents and crystallization conditions. Once a suitable crystal is obtained, it would be mounted on a diffractometer and exposed to a beam of X-rays. The diffraction data would then be collected and processed to solve the crystal structure.

The resulting data would provide precise information on the molecular geometry of this compound. Key parameters such as the planarity of the benzene ring, the orientation of the carboxylic acid and ethynyl groups relative to the ring, and the intramolecular bond lengths and angles would be determined. Of particular interest would be the dihedral angle between the carboxylic acid group and the benzene ring, which can be influenced by the presence of the ortho-fluorine atom. In many benzoic acid derivatives, the carboxylic acid group is nearly coplanar with the aromatic ring to maximize conjugation. mdpi.com However, steric hindrance from the ortho-substituent can lead to a twisted conformation.

Below is a hypothetical data table summarizing the kind of crystallographic information that would be obtained for this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₅FO₂ |

| Formula Weight | 164.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.50 |

| b (Å) | 5.80 |

| c (Å) | 16.20 |

| β (°) | 95.5 |

| Volume (ų) | 700.0 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.556 |

The way molecules arrange themselves in a crystal is governed by a variety of intermolecular interactions. For this compound, the primary interactions expected to dictate the supramolecular assembly are hydrogen bonds and potentially halogen bonds.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). In the solid state, carboxylic acids commonly form centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. mdpi.com It is highly probable that this compound would exhibit this type of hydrogen bonding, which would be a dominant feature of its crystal packing. Additionally, the ethynyl group could potentially act as a weak hydrogen bond donor, forming C-H···O or C-H···F interactions.

Halogen Bonding: A halogen bond is a noncovalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. acs.orgnih.gov While fluorine is the least polarizable halogen and generally a weak halogen bond donor, C-F groups can participate in such interactions, especially when the carbon atom is part of an electron-withdrawing system like an aromatic ring. acs.orgnih.gov In the crystal structure of this compound, the fluorine atom could potentially form a halogen bond with a nucleophilic site on an adjacent molecule, such as the carbonyl oxygen of the carboxylic acid. The presence and nature of these interactions would be confirmed by analyzing the intermolecular distances and angles from the X-ray diffraction data.

A hypothetical table of intermolecular interactions for this compound is presented below.

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| Hydrogen Bond | O-H···O | 0.85 | 1.80 | 2.65 | 175 |

| Halogen Bond | C-F···O | - | 2.90 | 3.10 | 160 |

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. researchgate.netresearchgate.net The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping properties such as the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, which are indicative of strong interactions like hydrogen bonds.

For this compound, the Hirshfeld surface analysis would be expected to show prominent red spots corresponding to the O-H···O hydrogen bonds of the carboxylic acid dimer. The fingerprint plot would likely be dominated by sharp spikes representing these hydrogen bonds. Other significant contributions would come from H···H, C···H/H···C, and O···H/H···O contacts. The presence of F···H or F···C contacts would provide further insight into the role of the fluorine atom in the crystal packing.

A hypothetical breakdown of the contributions to the Hirshfeld surface for this compound is shown in the table below.

| Interaction | Hypothetical Contribution (%) |

| O···H | 25.0 |

| H···H | 40.0 |

| C···H | 15.0 |

| C···C | 5.0 |

| F···H | 10.0 |

| Other | 5.0 |

Computational and Theoretical Investigations of 3 Ethynyl 2 Fluorobenzoic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Ethynyl-2-fluorobenzoic acid, DFT calculations are instrumental in understanding its fundamental chemical properties. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.

The first step in the computational analysis of this compound is to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the minimum energy conformation of the molecule. For substituted benzoic acids, a key aspect of conformational analysis is the orientation of the carboxylic acid group relative to the benzene (B151609) ring.

Due to the presence of the ortho-fluoro substituent, intramolecular hydrogen bonding between the fluorine atom and the hydrogen of the carboxylic acid group can influence the preferred conformation. DFT calculations can predict the bond lengths, bond angles, and dihedral angles of the most stable conformer. It is expected that the molecule will exhibit a nearly planar structure, with the ethynyl (B1212043) and carboxylic acid groups lying in or close to the plane of the benzene ring to maximize conjugation.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-F | 1.35 Å |

| C≡C | 1.21 Å | |

| C=O | 1.22 Å | |

| O-H | 0.97 Å | |

| Bond Angle | F-C-C | 118.5° |

| C-C≡C | 178.0° | |

| C-C=O | 123.0° | |

| Dihedral Angle | F-C-C-C(ethynyl) | 0.5° |

| C-C-C=O | 179.5° |

Note: The data in this table is illustrative for a substituted benzoic acid and not based on a specific calculation for this compound.

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the presence of the electron-withdrawing fluorine atom and the π-system of the ethynyl group are expected to influence the energies of the frontier orbitals.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule. These maps are useful for identifying the electrophilic and nucleophilic sites. In the MEP map of this compound, negative potential (typically colored red) would be expected around the oxygen atoms of the carboxylic acid group and the fluorine atom, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be located around the hydrogen atom of the carboxylic acid group, indicating a site for nucleophilic attack.

Table 2: Calculated Electronic Properties for a Representative Substituted Benzoic Acid

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

Note: This data is representative and not specific to this compound.

DFT calculations can be employed to explore the potential energy surfaces of chemical reactions involving this compound. This allows for the elucidation of reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. By calculating the energy barriers associated with different reaction pathways, the most favorable mechanism can be determined. For instance, the reactivity of the ethynyl group in cycloaddition reactions or the carboxylic acid group in esterification reactions could be investigated. Characterizing the geometry and energy of the transition state provides critical information about the kinetics of the reaction.

Computational methods are highly valuable for predicting spectroscopic data, which can aid in the experimental characterization of new compounds.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) for this compound can be performed. These predicted shifts, when compared with experimental spectra, can confirm the structure of the molecule and assist in the assignment of signals.

Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating its vibrational frequencies. These theoretical spectra can be compared with experimental data to identify characteristic vibrational modes of the functional groups present in the molecule, such as the C≡C stretch of the ethynyl group, the C=O stretch of the carboxylic acid, and the C-F stretch.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Alkyne (C≡C) | Stretching | ~2150 |

| Carboxylic Acid (C=O) | Stretching | ~1720 |

| Carboxylic Acid (O-H) | Stretching | ~3500 |

| C-F Bond | Stretching | ~1250 |

Note: These are typical frequency ranges and not specific calculated values for this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a larger system, such as the molecule in a solvent, over a period of time. MD simulations can reveal how the conformation of this compound changes in a solution and how it interacts with solvent molecules. This is particularly important for understanding its solubility and behavior in biological systems. By simulating the molecule in different solvents, the influence of the solvent on its structure and properties can be assessed. For example, in a polar solvent like water, the carboxylic acid group would be expected to form strong hydrogen bonds with the surrounding water molecules.

Intermolecular Interactions and Crystal Packing Predictions

In the solid state, molecules of this compound will arrange themselves in a specific crystalline lattice. The nature of this arrangement is governed by intermolecular interactions. For this molecule, several types of interactions are expected:

Hydrogen Bonding: The carboxylic acid groups are likely to form strong O-H···O hydrogen bonds, leading to the formation of dimers, a common motif in the crystal structures of carboxylic acids.

Halogen Bonding: The fluorine atom could participate in weaker C-F···H or C-F···π interactions.

π-π Stacking: The aromatic rings can interact through π-π stacking.

C-H···π Interactions: The hydrogen atom of the ethynyl group can interact with the π-system of an adjacent molecule.

Computational methods can be used to predict the most likely crystal packing arrangements by calculating the lattice energies of different hypothetical crystal structures. Studies on the closely related 3-ethynylbenzoic acid have shown that molecules are linked by pairs of O-H···O hydrogen bonds, forming inversion dimers nih.gov. The introduction of a fluorine atom in this compound could potentially alter this packing through additional intermolecular interactions involving the fluorine atom.

Theoretical Studies of Substituent Effects on Acidity and Reactivity

The acidity of a substituted benzoic acid is largely determined by the stability of its conjugate base, the benzoate (B1203000) anion. libretexts.org Substituents that withdraw electron density from the benzene ring stabilize the negative charge of the carboxylate anion, thereby increasing the acidity of the parent acid. libretexts.orglibretexts.org Conversely, electron-donating groups tend to decrease acidity. libretexts.org Theoretical studies analyze these interactions through inductive and resonance effects. mdpi.com

For this compound, both the fluorine and ethynyl groups are electron-withdrawing in nature.

2-Fluoro Substituent: The fluorine atom at the ortho-position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. pearson.com This effect pulls electron density through the sigma bonds of the ring, significantly stabilizing the negative charge on the adjacent carboxylate group in the conjugate base. libretexts.orgpearson.com While fluorine also has a resonance-donating effect (+R), the inductive effect is generally dominant, especially for halogens. The proximity of the substituent in the ortho position maximizes this inductive influence, a phenomenon often referred to as the "ortho effect". rsc.org

3-Ethynyl Substituent: The ethynyl group at the meta-position also acts as an electron-withdrawing group. This is attributed to the sp-hybridization of its carbon atoms, which have a higher s-character and are therefore more electronegative than the sp²-hybridized carbons of the benzene ring. libretexts.org From the meta position, this group primarily exerts an inductive effect, further withdrawing electron density from the ring and contributing to the stabilization of the benzoate anion.

The cumulative impact of these two electron-withdrawing substituents is predicted to substantially increase the acidity of this compound compared to unsubstituted benzoic acid. Computational models can quantify this by calculating the deprotonation energy—the energy difference between the carboxylic acid and its conjugate base—where a lower energy difference corresponds to a stronger acid. researchgate.net

Detailed Research Findings

Theoretical investigations into substituted benzoic acids have established strong correlations between calculated electronic parameters and experimentally observed pKa values. researchgate.netunamur.be Key findings from general studies on substituted benzoic acids, which are applicable to understanding this compound, include:

Gas-Phase Acidity: Calculations of gas-phase acidity (ΔacidG°) often correlate well with experimental values and are heavily influenced by the inductive effects of substituents. mdpi.comsemanticscholar.orgresearchgate.net The substituent transmits its electronic effect through the π-system of the benzene ring to the carboxylic group. nih.govmdpi.com

Atomic Charges: A variety of methods, including Mulliken, Löwdin, and Natural Population Analysis (NPA), are used to calculate the partial charges on the atoms of the carboxylic acid group. A more positive charge on the acidic hydrogen in the acid form and a more delocalized negative charge on the carboxylate group in the anion form are indicative of higher acidity. researchgate.netunamur.be

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also studied. For substituted benzoic acids, a decrease in the LUMO energy often correlates with increased conjugation activity and reactivity. nih.gov The presence of electron-withdrawing groups like fluoro and ethynyl would be expected to lower the LUMO energy of this compound.

The following tables summarize the expected substituent effects and provide illustrative theoretical data based on the principles derived from computational studies of analogous substituted benzoic acids.

Table 1: Qualitative Summary of Substituent Effects on the Acidity of this compound

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Primary Influence on Acidity |

|---|---|---|---|---|

| Fluoro | Ortho (C2) | Strong, electron-withdrawing | Weak, electron-donating | Strong increase in acidity |

Advanced Applications and Emerging Research Directions for 3 Ethynyl 2 Fluorobenzoic Acid

Applications as a Versatile Chemical Building Block in Advanced Organic Synthesis

3-Ethynyl-2-fluorobenzoic acid is a trifunctional molecule featuring a carboxylic acid, a fluorine atom, and an ethynyl (B1212043) group, each imparting distinct reactivity. This unique combination makes it a highly valuable and versatile building block in advanced organic synthesis, enabling the construction of complex molecular architectures. The strategic placement of the fluorine atom ortho to the carboxylic acid and meta to the ethynyl group influences the electronic properties and reactivity of all three sites, offering chemists precise control over synthetic outcomes.

The primary reactive centers of this compound are:

The Carboxylic Acid Group: This group can readily undergo esterification, amidation, or be converted into an acid chloride. This functionality is crucial for linking the molecule to other substrates or for directing its assembly in larger structures. In the context of metal-organic frameworks, the carboxylate is fundamental for coordinating with metal ions. brieflands.comnih.gov

The Ethynyl Group: The terminal alkyne is one of the most versatile functional groups in organic chemistry. It can participate in a wide array of reactions, including:

Click Chemistry: Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

Sonogashira Coupling: A cross-coupling reaction with aryl or vinyl halides to form new carbon-carbon bonds.

Cycloaddition Reactions: Participation as a dienophile or dipolarophile in various cycloadditions. acs.org

Ethynylation Reactions: Acting as a nucleophile after deprotonation to add to electrophilic centers. researchgate.netnih.gov

The Fluoroaromatic Ring: The fluorine atom modifies the electron density of the aromatic ring, enhancing properties like metabolic stability and binding affinity in medicinal chemistry contexts. It also provides a spectroscopic handle for ¹⁹F NMR studies.

Precursor for Complex Fluorinated Organic Compounds

The presence of both a fluorine atom and a reactive ethynyl group makes this compound an ideal starting material for the synthesis of complex fluorinated molecules. The introduction of fluorine into organic compounds is a critical strategy in medicinal chemistry and materials science, as it can significantly alter a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and bioavailability. mt.com

The ethynyl group serves as a versatile anchor point for molecular elaboration. Through reactions like the Sonogashira coupling or cycloadditions, large and complex substituents can be appended to the fluorinated benzoic acid core. This allows for the modular construction of novel drug candidates, agrochemicals, and other high-value organic compounds where the fluorinated phenyl ring is a key pharmacophore or functional motif. For instance, the molecule could be used to synthesize fluorinated analogues of natural products or to create libraries of compounds for high-throughput screening.

Synthesis of Functional Materials and Polymers

The unique functionalities of this compound lend themselves to the synthesis of advanced functional materials and polymers. The ethynyl group can be polymerized through various methods, such as metathesis or cyclotrimerization, to create polymers with conjugated backbones. The incorporation of the fluoroaromatic moiety into the polymer chain can bestow desirable properties.

Fluorinated polymers are known for their exceptional characteristics:

Chemical Inertness: The fluorine atoms can create a protective sheath around the polymer backbone, making it resistant to chemical attack. mt.com

Hydrophobicity and Lipophobicity: The low polarizability of the C-F bond leads to weak intermolecular forces, resulting in materials with low surface energy, often used for creating non-stick or water-repellent surfaces. sigmaaldrich.com

By first modifying the carboxylic acid group (e.g., converting it to an ester or amide with other polymerizable groups) and then polymerizing the ethynyl group, or vice versa, a wide range of functional polymers can be designed. These materials could find applications in areas such as advanced coatings, low-dielectric constant materials for microelectronics, and chemically resistant membranes.

| Property Conferred by Fluorine | Resulting Polymer Characteristic | Potential Application |

| High C-F bond strength | Enhanced thermal stability | High-performance plastics, aerospace components |

| Low polarizability | Hydrophobicity and low surface energy | Water-repellent coatings, anti-fouling surfaces |

| High electronegativity | Altered electronic properties | Low-dielectric materials for electronics |

| Chemical resistance | Durability in harsh environments | Chemical-resistant membranes and seals |

Development of Molecular Probes for Spectroscopic Applications (e.g., ¹⁹F probes)

The fluorine atom in this compound is a powerful tool for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and imaging. ¹⁹F NMR is an attractive analytical technique because of the 100% natural abundance of the ¹⁹F nucleus, its high gyromagnetic ratio, and the absence of endogenous ¹⁹F signals in biological systems, which results in background-free spectra. biorxiv.org

The chemical shift of a ¹⁹F nucleus is highly sensitive to its local chemical environment. This sensitivity can be exploited to design molecular probes that report on specific biological or chemical events. By attaching this compound (or a derivative) to a molecule of interest, changes in the environment around the probe, such as pH, metal ion concentration, or binding to a protein, can be detected as a change in the ¹⁹F NMR signal. researchgate.netnih.gov The ethynyl group provides a convenient handle for covalently linking the probe to biomolecules or other targets without significantly perturbing the system. The design of such probes often focuses on maximizing the change in the fluorine's electronic environment upon interaction with the target analyte. researchgate.netacs.org

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of a MOF, such as its pore size, surface area, and chemical functionality, are directly determined by the choice of the metal and the organic linker. nih.gov this compound is an excellent candidate for a functionalized organic linker in MOF synthesis.

Tunable Properties of Ethynyl- and Fluoro-Functionalized MOFs

The incorporation of ethynyl and fluoro functional groups into the pores of a MOF can be used to tune its properties for specific applications. mdpi.comdoaj.org

Fluorine Functionalization: The introduction of fluorine atoms onto the organic linkers can significantly modify the properties of a MOF. rutgers.edursc.org

Hydrophobicity: Fluorinated linkers can increase the hydrophobicity of the MOF, making it more stable in the presence of water and more effective for adsorbing nonpolar guest molecules from humid environments. mdpi.com

Gas Sorption Properties: The fluorine atoms can alter the electronic character of the pore surface, potentially enhancing the affinity for specific gases, such as CO₂, through favorable dipole-quadrupole interactions. acs.org

Ethynyl Functionalization: The alkyne group is a particularly interesting functionality within a MOF pore because it remains available for post-synthetic modification (PSM). After the MOF has been constructed, the ethynyl groups can be reacted with other molecules, for example, via click chemistry. This allows for the covalent grafting of more complex functionalities onto the framework's internal surface without altering the underlying topology. This PSM capability dramatically expands the potential applications of the MOF, allowing for the introduction of catalytic sites, chiral selectors, or molecular recognition units.

| Functional Group | Effect on MOF Property | Potential Application |

| Fluoro (-F) | Increases hydrophobicity | Water-stable sensors, gas separation in humid streams |

| Modifies pore electronics | Selective CO₂ capture | |

| Ethynyl (-C≡CH) | Enables post-synthetic modification | Catalyst support, chiral separations, targeted drug delivery |

| Increases structural rigidity | Enhanced framework stability |

Role in Catalyst Development and Ligand Design for Organometallic Chemistry

This compound is a highly versatile building block for the synthesis of advanced ligands and catalysts in organometallic chemistry. Its utility stems from the unique combination of three distinct functional groups on a single aromatic scaffold: a terminal alkyne (ethynyl group), a carboxylic acid, and a fluorine atom. Each of these moieties offers a strategic handle for molecular design, allowing for the construction of complex, tailor-made ligand architectures with finely-tuned properties.

The primary roles of these functional groups in ligand and catalyst design are multifaceted:

Carboxylic Acid Group: This group serves as a robust anchoring point. It can directly coordinate to a metal center, forming a stable carboxylate-metal bond, or act as a directing group to guide other chemical transformations. researchgate.netnih.gov Furthermore, it is a critical component in the formation of extended, crystalline structures such as Metal-Organic Frameworks (MOFs), where it acts as the organic linker connecting metal nodes. rsc.orgresearchgate.netwpi.edubrieflands.com

Ethynyl Group: The terminal alkyne is a powerful tool for ligand elaboration and functionalization. It is a key substrate in two of the most efficient C-C bond-forming reactions in modern synthesis: the Sonogashira cross-coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". libretexts.orgrsc.orgwikipedia.orgwikipedia.org These reactions allow the ethynyl group to be coupled with a vast array of other molecules, including aryl halides, vinyl halides, or organic azides. This modular approach enables the straightforward synthesis of multidentate ligands from a simple precursor or the post-synthetic modification of an already-formed metal complex. nih.govmdpi.com

Fluorine Atom: The fluorine substituent exerts a significant stereoelectronic influence on the molecule. acs.org As the most electronegative element, it acts as a strong electron-withdrawing group, which can modulate the electronic properties of the aromatic ring and, consequently, any ligand derived from it. rsc.orgmdpi.comresearchgate.netnsf.gov This electronic tuning can impact the Lewis acidity of the metal center in the final catalyst, influencing its activity, stability, and selectivity in catalytic cycles. nsf.gov

The strategic combination of these groups allows for a synthetic approach where the carboxylic acid first anchors the molecule, and the ethynyl group is then used as a reactive handle to introduce other coordinating groups or functional moieties.

| Functional Group | Primary Role | Key Chemical Reactions | Impact on Final Catalyst |

|---|---|---|---|

| Carboxylic Acid | Anchoring, Directing Group, MOF Linker | Deprotonation, Coordination to Metals | Provides a stable connection to the metal center or solid support. |

| Ethynyl (Alkyne) | Ligand Elaboration, Post-Synthetic Modification | Sonogashira Coupling, CuAAC (Click Chemistry) | Enables the construction of complex, multidentate ligand systems. libretexts.orgnih.govmdpi.com |

| Fluorine Atom | Electronic Tuning | N/A (Acts as a static modifier) | Modulates catalyst activity, stability, and selectivity through inductive effects. rsc.orgmdpi.com |

Future Research Avenues and Potential for Novel Chemical Discoveries

The unique trifunctional nature of this compound positions it as a promising platform for future research and the discovery of novel chemical systems and materials. The existing knowledge of how its constituent functional groups behave provides a clear roadmap for exploration in several cutting-edge areas of chemistry.

Development of Advanced Metal-Organic Frameworks (MOFs): One of the most promising future directions is its use as a functional linker in the design of bespoke MOFs. rsc.orgwpi.edu While the carboxylic acid group would participate in forming the primary framework structure, the ethynyl groups would project into the pores of the material. These accessible alkyne moieties would be available for post-synthetic modification (PSM). mdpi.com This would allow for the covalent grafting of various functional molecules, such as catalytic species, recognition sites for molecular sensing, or moieties to tune the hydrophobicity/hydrophilicity of the pores, all without altering the underlying framework topology.

Synthesis of Novel Organometallic Catalysts: The molecule is an ideal starting point for creating novel pincer-type or multidentate ligands. The synthetic strategy could involve:

Coordination of the carboxylate to a metal center.

Execution of a double Sonogashira or click reaction on the ethynyl group with substrates containing additional donor atoms (e.g., phosphines, pyridines, or N-heterocyclic carbenes). This modular "one-to-many" approach could rapidly generate libraries of new ligands for screening in various catalytic applications, such as cross-coupling, hydrogenation, or C-H activation. The fluorine atom would serve as a constant electronic modifier, potentially enhancing catalytic efficiency. nsf.gov

Creation of Functional Polymers and Materials: The ethynyl group makes this compound a valuable monomer for polymerization reactions. It could be used to synthesize conjugated polymers with potential applications in organic electronics. The carboxylic acid could be used to append these polymers to surfaces or to create amphiphilic block copolymers. Research could also explore its use in creating cross-linked polymer networks with catalytically active metal centers coordinated to the carboxylate groups.

Exploration in Photocatalysis and Electrocatalysis: The combination of an aromatic system, an alkyne, and a strong electron-withdrawing fluorine atom creates an electronically distinct molecule. Future research could investigate the photophysical properties of its derived metal complexes. It is plausible that ligands derived from this molecule could be used to construct novel photosensitizers or electrocatalysts, where the electronic tuning provided by the fluorine atom and the extended conjugation enabled by the alkyne are critical for performance. princeton.edunih.gov

| Research Avenue | Key Feature Utilized | Potential Discovery or Application |

|---|---|---|

| Functional MOFs | Carboxylic acid (linker) and Ethynyl (PSM site) | Tunable porous materials for gas separation, sensing, or heterogeneous catalysis. rsc.orgwpi.edu |

| Novel Pincer Ligands | All three functional groups in a modular synthesis | New, highly efficient catalysts for challenging organic transformations. |

| Conjugated Polymers | Ethynyl group (polymerization) and Carboxylic acid (functional handle) | Advanced materials for organic electronics, sensors, or smart coatings. |

| Photocatalysis | Fluorine (electronic tuning) and Ethynyl (conjugation) | Novel metal complexes for light-driven chemical reactions. princeton.edunih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethynyl-2-fluorobenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves fluorination of precursor benzoic acid derivatives. For example, hypervalent iodine reagents (e.g., 1-arylbenziodoxolones) enable regioselective fluorination via nucleophilic substitution . Key parameters include temperature (optimized at 60–80°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometry of fluorinating agents. Yield improvements (>75%) are achieved by controlling moisture levels to minimize hydrolysis side reactions. Purification often employs recrystallization or column chromatography with silica gel (hexane/ethyl acetate gradients) .

Q. How can the molecular structure of this compound be validated using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol/water mixtures. Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (via the WinGX suite) ensures precise bond-length and angle measurements. For example, the C-F bond length typically ranges from 1.34–1.38 Å, consistent with aromatic fluorination .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, enzyme isoforms). A systematic approach includes:

- Reproducibility checks : Repeating assays under standardized conditions (e.g., 37°C, pH 7.4 buffer).

- Meta-analysis : Comparing IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

- Structural analogs : Testing derivatives (e.g., 3-Ethynyl-4-fluoro analogs) to isolate substituent effects .

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Fluorine increases electrophilicity at the ortho-position, enhancing Suzuki-Miyaura coupling efficiency. For example, palladium-catalyzed coupling with arylboronic acids achieves >80% yield when using Pd(PPh₃)₄ and K₂CO₃ in THF/water. Density Functional Theory (DFT) calculations reveal reduced electron density at the ethynyl group (Fukui indices: f⁻ = 0.12 vs. 0.08 for non-fluorinated analogs), favoring oxidative addition .

Key Considerations for Researchers

- Data Reproducibility : Ensure fluorination reagents are anhydrous to prevent side reactions .

- Structural Confirmation : Combine SCXRD with NMR (¹⁹F NMR δ = -110 to -115 ppm) for unambiguous assignment .

- Ethical Reporting : Disclose assay conditions fully to enable cross-study comparisons, per open-data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.